![molecular formula C10H13ClO2S B13274157 [2-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13274157.png)
[2-(Propan-2-yl)phenyl]methanesulfonyl chloride
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Overview
Description
[2-(Propan-2-yl)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)phenyl]methanesulfonyl chloride typically involves the reaction of [2-(Propan-2-yl)phenyl]methanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired sulfonyl chloride product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonate Thioester Derivatives: Formed by reaction with thiols
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "[2-(Propan-2-yl)phenyl]methanesulfonyl chloride":
Scientific Research Applications
- Chemistry These compounds are used as building blocks in the synthesis of more complex molecules and as reagents in various organic reactions.
- Biology They are studied for their potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore their potential as therapeutic agents for various diseases, including their role as enzyme inhibitors or receptor modulators.
- Industry They are used in the development of new materials and as intermediates in the production of pharmaceuticals and agrochemicals.
- Materials Science The unique structure of related compounds makes them useful in the development of novel materials with specific mechanical or electronic properties.
Chemical Reactions
- Oxidation These compounds can undergo oxidation using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
- Substitution Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new compounds. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide.
Case Studies
- Dual Inhibitors A series of dual inhibitors containing a 1,5-diarylpyrazole and a urea were designed, synthesized, and evaluated as novel COX-2/sEH dual inhibitors in vitro . Compound 21i showed the best pharmacokinetic profiles in both mice and rats and exhibited anti-allodynic activity that is more effective than the same dose of either a COX-2 inhibitor (celecoxib) or a sEH inhibitor (t-AUCB) alone, as well as co-administration of both inhibitors .
- PD-1/PD-L1 Inhibitors Multistage virtual screening methods have been employed to screen multiple compound databases to predict new PD-1/PD-L1 ligands .
Synthesis of Related Compounds
- N-(4-Bromo-2-fluorobenzyl)-l-phenylmethanesulfonamide can be synthesized by reacting (4-bromo-2-fluoro-phenyl)methanamine with phenylmethanesulfonyl chloride in dichloromethane, using N-ethyl-N,N-diisopropylamine as a base .
- (R)-3-(Phenylmethylsulfonamido)butyl phenylmethanesulfonate can be synthesized by reacting (3R)-3-aminobutan-l-ol and triethylamine in tetrahydrofuran at 0 °C with phenylmethanesulfonyl chloride .
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)phenyl]methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The compound acts as an electrophile, with the sulfonyl chloride group being the reactive site. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
[2-(Propan-2-yl)phenyl]methanol: The precursor to [2-(Propan-2-yl)phenyl]methanesulfonyl chloride.
[2-(Propan-2-yl)phenyl]sulfonic acid: An oxidation product of this compound.
[2-(Propan-2-yl)phenyl]methanesulfonamide: A derivative formed by the reaction with amines.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and industrial applications.
Biological Activity
[2-(Propan-2-yl)phenyl]methanesulfonyl chloride (CAS No. 84696270) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential applications in drug development and synthesis. This article explores its biological activity, focusing on its antibacterial properties, synthesis, and relevant case studies.
- Molecular Formula : C10H13ClO2S
- Molecular Weight : 232.73 g/mol
- Structure : The compound features a propan-2-yl group attached to a phenyl ring, with a methanesulfonyl chloride functional group that enhances its reactivity.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of sulfonyl chlorides, including this compound. Its mechanism often involves the formation of sulfonamide derivatives, which are known for their broad-spectrum antibacterial effects.
-
Mechanism of Action :
- Sulfonamides inhibit bacterial growth by obstructing folic acid synthesis, crucial for nucleic acid production in bacteria.
- The methanesulfonyl chloride group facilitates the formation of sulfonamide bonds with amino acids in bacterial enzymes.
-
Case Studies :
- A study demonstrated that derivatives of methanesulfonyl chlorides exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this compound showed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of methanesulfonic acid with an appropriate alkyl or aryl halide. This process can yield various derivatives that may enhance biological activity.
Compound | Synthesis Method | Biological Activity |
---|---|---|
[2-(Propan-2-yl)phenyl]methanesulfonamide | Reaction with amines | Antibacterial activity against E. coli |
Sulfonamide derivatives | Various methods | Broad-spectrum antibacterial effects |
Research Findings
- Antimicrobial Efficacy :
- Pharmacokinetics :
- Toxicological Studies :
Properties
Molecular Formula |
C10H13ClO2S |
---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-8(2)10-6-4-3-5-9(10)7-14(11,12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
JVYPGYSQACHLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
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